

Best practices for handling samples for TIGIT analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pgltc*

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Technical Support Center: TIGIT Analysis

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling samples intended for TIGIT (T cell immunoreceptor with Ig and ITIM domains) analysis. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal anticoagulant for collecting whole blood for TIGIT analysis by flow cytometry?

A1: Both EDTA (lavender top tubes) and Sodium Heparin (green top tubes) are acceptable anticoagulants for peripheral blood flow cytometry.[1] EDTA is often preferred as it better preserves the morphology of blood cells.[1] However, for functional assays, heparin is often the anticoagulant of choice.[2] It is crucial to process blood samples promptly, ideally within a few hours of collection, as delays can affect cell viability and marker expression.

Q2: How should I store whole blood samples before processing for TIGIT analysis?

A2: Whole blood samples should be stored at room temperature (20-25°C) if they are to be processed within 24 hours. For longer storage (up to 48-72 hours depending on the anticoagulant), refrigeration at 4°C is recommended to maintain lymphocyte viability.[3][4] However, prolonged storage at any temperature can lead to a decrease in cell viability and

potential changes in surface marker expression.^[4] It is strongly advised to process samples as soon as possible after collection.

Q3: What are the best practices for cryopreserving Peripheral Blood Mononuclear Cells (PBMCs) for future TIGIT analysis?

A3: For long-term storage, PBMCs should be isolated using a density gradient medium like Ficoll-Paque.^[2]^[5] Cells should then be cryopreserved in a freezing medium containing Fetal Bovine Serum (FBS) and a cryoprotectant like Dimethyl Sulfoxide (DMSO). A controlled-rate freezing container is recommended to ensure optimal cell viability upon thawing. While cryopreservation is a standard practice, be aware that it can potentially alter the expression levels of some cell surface markers.^[6]

Q4: Can I perform intracellular staining for other markers in conjunction with TIGIT surface staining?

A4: Yes, it is common to perform both surface and intracellular staining in the same panel. However, the fixation and permeabilization steps required for intracellular staining can sometimes affect the signal from surface markers. It is recommended to stain for surface markers like TIGIT before fixation and permeabilization to minimize any potential impact on the antibody-antigen binding.

Q5: What sample types other than blood can be used for TIGIT analysis?

A5: TIGIT expression can also be analyzed in single-cell suspensions derived from tissue samples, such as tumor-infiltrating lymphocytes (TILs).^[7] The protocol for isolating cells from tissues will vary depending on the tissue type and typically involves mechanical dissociation and enzymatic digestion.^[7]

Troubleshooting Guides

Flow Cytometry Analysis

Issue	Potential Cause	Recommended Solution
Low/Dim TIGIT Signal	1. Low TIGIT expression on the cell type of interest: TIGIT expression varies among different T cell and NK cell subsets.[8] 2. Suboptimal antibody titration: Using too little antibody will result in a weak signal. 3. Antibody degradation: Improper storage or repeated freeze-thaw cycles of the antibody. 4. Cell death: Dead cells can non-specifically bind antibodies and also lose marker expression.	1. Ensure you are gating on the correct cell population where TIGIT expression is expected. Consider using stimulated cells as a positive control, as TIGIT expression can be upregulated upon activation. 2. Perform a thorough antibody titration to determine the optimal concentration for your specific cell type and experimental conditions. 3. Store antibodies according to the manufacturer's instructions and avoid multiple freeze-thaw cycles. 4. Use a viability dye to exclude dead cells from your analysis.
High Background Staining	1. Non-specific antibody binding: The antibody may be binding to Fc receptors on cells like monocytes and B cells. 2. Excessive antibody concentration: Using too much antibody can lead to non-specific binding. 3. Inadequate washing: Insufficient washing steps can leave unbound antibody in the sample.	1. Include an Fc block step in your staining protocol before adding the TIGIT antibody. 2. Titrate your antibody to find the concentration that gives the best signal-to-noise ratio. 3. Ensure adequate washing of cells after antibody incubation.
Poor Resolution Between Positive and Negative Populations	1. Inappropriate voltage settings: Photomultiplier tube (PMT) voltages may not be optimized. 2. Incorrect compensation: Spectral	1. Optimize PMT voltages using unstained and single-stained controls to ensure clear separation of negative and positive populations. 2.

overlap from other
fluorochromes in your panel
can interfere with the TIGIT
signal.

Prepare single-color
compensation controls for all
fluorochromes in your panel
and apply proper
compensation.

ELISA/Immunoassays

Issue	Potential Cause	Recommended Solution
Low Signal or No Signal	1. Low concentration of soluble TIGIT in the sample. 2. Incorrect antibody pair or concentration. 3. Inactive enzyme conjugate. 4. Insufficient incubation times.	1. Concentrate the sample if possible or use a more sensitive assay. 2. Ensure you are using the correct capture and detection antibodies at the recommended concentrations. 3. Check the expiration date and storage conditions of the enzyme conjugate. 4. Follow the recommended incubation times and temperatures in the protocol.
High Background	1. Non-specific binding of antibodies. 2. Insufficient washing. 3. Contaminated reagents.	1. Use a blocking buffer to reduce non-specific binding. 2. Increase the number of wash steps and ensure complete removal of wash buffer between steps. 3. Use fresh, sterile reagents.
High Variability Between Replicates	1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate.	1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure all wells are incubated for the same amount of time and at the same temperature. 3. Avoid using the outer wells of the plate if edge effects are suspected, or ensure the plate is properly sealed during incubations.

Experimental Protocols & Data

Table 1: Impact of Pre-analytical Variables on TIGIT Analysis

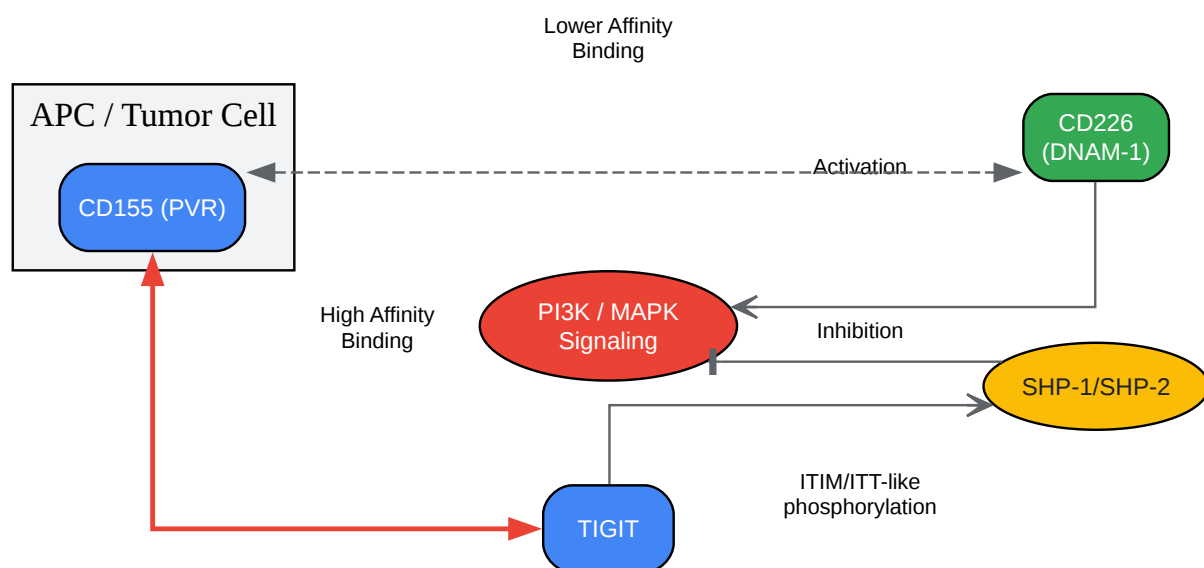
Variable	Recommendation	Potential Impact of Deviation
Anticoagulant	Use EDTA for flow cytometry focused on cell enumeration and morphology. Use Heparin for functional assays.	The choice of anticoagulant can influence cell activation and cytokine release, potentially affecting functional readouts.
Sample Storage Time (Whole Blood)	Process within 24 hours. Store at room temperature.	Lymphocyte viability decreases over time, which can lead to inaccurate cell counts and marker analysis. ^[4] Some surface markers may be shed or internalized.
Sample Storage Temperature (Whole Blood)	Room Temperature (20-25°C) for up to 24h. 4°C for up to 48-72h.	Storing at 37°C significantly reduces lymphocyte viability. ^[4] While 4°C is better for longer storage, room temperature is often preferred for short-term handling to avoid temperature-induced artifacts.
Freeze-Thaw Cycles (PBMCs/Plasma)	Avoid repeated freeze-thaw cycles.	Repeated freezing and thawing can lead to cell death and degradation of proteins, including TIGIT.

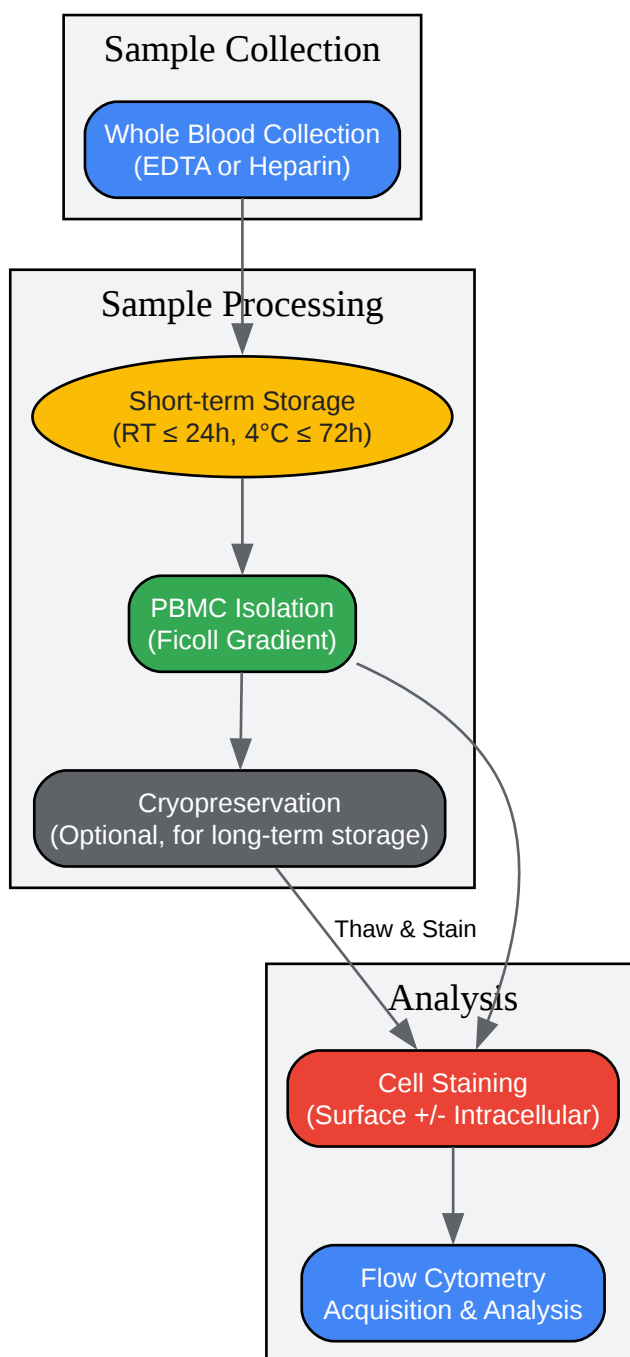
Protocol: TIGIT Staining of Human PBMCs for Flow Cytometry

- PBMC Isolation:
 - Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
 - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Collect the mononuclear cell layer at the plasma-Ficoll interface.
- Wash the cells twice with PBS.
- Cell Staining:
 - Resuspend up to 1×10^6 PBMCs in 100 μ L of staining buffer (e.g., PBS with 2% FBS).
 - Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
 - Add the titrated amount of fluorochrome-conjugated anti-human TIGIT antibody.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with staining buffer.
 - If not proceeding to intracellular staining, resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% paraformaldehyde).
- Data Acquisition:
 - Acquire samples on a flow cytometer.
 - Use a viability dye to exclude dead cells.
 - Use fluorescence minus one (FMO) controls to set accurate gates for TIGIT-positive cells.

Visualizations





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- To cite this document: BenchChem. [Best practices for handling samples for TIGIT analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#best-practices-for-handling-samples-for-tigit-analysis]

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